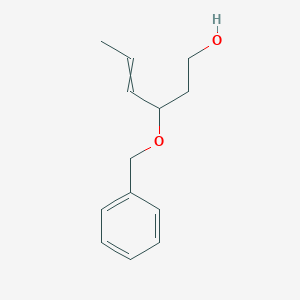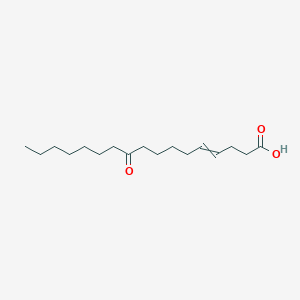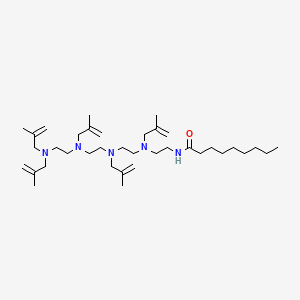
Benzeneacetic acid, 4-(4-oxo-2-((phenylmethyl)thio)-3(4H)-quinazolinyl)-, methyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzeneacetic acid, 4-(4-oxo-2-((phenylmethyl)thio)-3(4H)-quinazolinyl)-, methyl ester is a complex organic compound with a unique structure that combines elements of benzeneacetic acid, quinazoline, and thioether functionalities
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Benzeneacetic acid, 4-(4-oxo-2-((phenylmethyl)thio)-3(4H)-quinazolinyl)-, methyl ester typically involves multiple steps. One common approach is the condensation of 2-aminobenzamide with benzyl mercaptan to form the quinazoline core, followed by acylation with benzeneacetic acid derivatives. The final step involves esterification with methanol under acidic conditions to yield the methyl ester.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. Flow microreactor systems can be employed to enhance the efficiency and sustainability of the synthesis process .
Analyse Des Réactions Chimiques
Types of Reactions
Benzeneacetic acid, 4-(4-oxo-2-((phenylmethyl)thio)-3(4H)-quinazolinyl)-, methyl ester can undergo various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone.
Reduction: The quinazoline core can be reduced under specific conditions.
Substitution: The benzene ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Electrophilic substitution can be facilitated by reagents like bromine or nitric acid.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thioether group can yield sulfoxides or sulfones, while reduction of the quinazoline core can produce dihydroquinazoline derivatives.
Applications De Recherche Scientifique
Benzeneacetic acid, 4-(4-oxo-2-((phenylmethyl)thio)-3(4H)-quinazolinyl)-, methyl ester has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of advanced materials with specific properties.
Mécanisme D'action
The mechanism of action of Benzeneacetic acid, 4-(4-oxo-2-((phenylmethyl)thio)-3(4H)-quinazolinyl)-, methyl ester involves its interaction with specific molecular targets. The quinazoline core can interact with enzymes or receptors, modulating their activity. The thioether group may also play a role in its bioactivity by influencing the compound’s binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Oxo-4H-1-benzopyran-2-carboxylic acid: Shares the quinazoline core but lacks the thioether group.
4-Oxo-2-phenyl-4H-chromene-7,8-diyl dibenzoate: Contains a similar aromatic structure but differs in functional groups.
Uniqueness
Benzeneacetic acid, 4-(4-oxo-2-((phenylmethyl)thio)-3(4H)-quinazolinyl)-, methyl ester is unique due to the combination of its quinazoline core, thioether group, and benzeneacetic acid moiety. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.
Propriétés
Numéro CAS |
102038-01-7 |
|---|---|
Formule moléculaire |
C24H20N2O3S |
Poids moléculaire |
416.5 g/mol |
Nom IUPAC |
methyl 2-[4-(2-benzylsulfanyl-4-oxoquinazolin-3-yl)phenyl]acetate |
InChI |
InChI=1S/C24H20N2O3S/c1-29-22(27)15-17-11-13-19(14-12-17)26-23(28)20-9-5-6-10-21(20)25-24(26)30-16-18-7-3-2-4-8-18/h2-14H,15-16H2,1H3 |
Clé InChI |
WLRQHEZBYSYMQK-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)CC1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3N=C2SCC4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Di[1,1'-biphenyl]-2-yl octadecyl phosphite](/img/structure/B14333017.png)


![1-Ethyl-2-[2-(thiophen-2-yl)ethenyl]pyridin-1-ium iodide](/img/structure/B14333036.png)
![Glycine, N-[1-oxo-2-(sulfothio)propyl]-](/img/structure/B14333044.png)
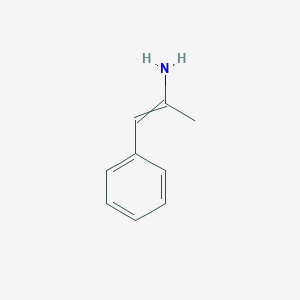

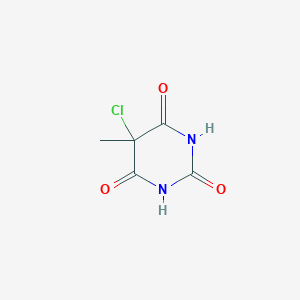
![6-[(Prop-2-en-1-yl)sulfanyl]pyrimidin-2(1H)-one](/img/structure/B14333069.png)
![3,3-Bis[4-(2-hydroxyethoxy)phenyl]-2-benzofuran-1(3H)-one](/img/structure/B14333079.png)
